molecular formula C11H9ClO5S B8474983 2-Acetyl-7-methoxy-4-benzofuransulphonyl chloride

2-Acetyl-7-methoxy-4-benzofuransulphonyl chloride

Cat. No.: B8474983
M. Wt: 288.70 g/mol
InChI Key: ATPSPLKVVNOMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-7-methoxy-4-benzofuransulphonyl chloride is a useful research compound. Its molecular formula is C11H9ClO5S and its molecular weight is 288.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9ClO5S

Molecular Weight

288.70 g/mol

IUPAC Name

2-acetyl-7-methoxy-1-benzofuran-4-sulfonyl chloride

InChI

InChI=1S/C11H9ClO5S/c1-6(13)9-5-7-10(18(12,14)15)4-3-8(16-2)11(7)17-9/h3-5H,1-2H3

InChI Key

ATPSPLKVVNOMJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=CC(=C2O1)OC)S(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Acetyl-7-methoxybenzofuran (5 g) (0.0263 mole) was added to chlorosulfonic acid (18.4 g) (0.158 mole) at -15° C. in portionwise (each 0.5 g) for 30 min. After stirring the reaction mixture at -10° to -5° C. for 1 hour, the resultant was gradually added dropwise to ice. The solution was extracted with ethyl acetate, washed with water and dried, followed by distilling away ethyl acetate under reduced pressure to give 5.8 g of crude 2-acetyl-4-chlorosulfonyl-7-methoxybenzofuran.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

reacting 2-acetyl-7-methoxybenzofuran with chlorosulfonic acid to produce 2-acetyl-7-methoxybenzofuran-4-sulfonyl chloride;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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